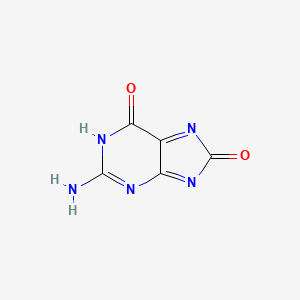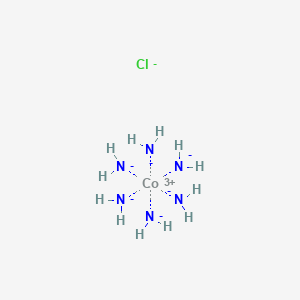
Azanide;cobalt(3+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;cobalt(3+);chloride, also known as Hexaamminecobalt(III) chloride, is a coordination compound with the formula [Co(NH3)6]Cl3. This compound is notable for its vibrant orange color and its role in various chemical and industrial applications. It consists of a cobalt ion in the +3 oxidation state, surrounded by six ammonia molecules, forming a stable octahedral complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azanide;cobalt(3+);chloride typically involves the reaction of cobalt(II) chloride with ammonia in the presence of an oxidizing agent. One common method is as follows:
- Dissolve cobalt(II) chloride (CoCl2) in water.
- Add an excess of ammonia (NH3) to the solution, forming a deep blue complex.
- Introduce an oxidizing agent, such as hydrogen peroxide (H2O2) or oxygen (O2), to oxidize cobalt(II) to cobalt(III).
- The solution is then evaporated to obtain the orange crystals of Hexaamminecobalt(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;cobalt(3+);chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized further under specific conditions.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4).
Substitution Reagents: Halides (Cl-, Br-, I-), water (H2O).
Major Products Formed
Reduction: Cobalt(II) complexes.
Substitution: Various cobalt(III) complexes with different ligands.
Applications De Recherche Scientifique
Azanide;cobalt(3+);chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Employed in studies of DNA and RNA interactions due to its ability to bind to nucleic acids.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in electroplating and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism by which Azanide;cobalt(3+);chloride exerts its effects involves its ability to coordinate with various biological molecules. The cobalt center can interact with nucleic acids, proteins, and other cellular components, influencing their structure and function. This interaction is mediated through the formation of coordination bonds between the cobalt ion and donor atoms in the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaamminechromium(III) chloride: Similar structure but with chromium instead of cobalt.
Hexaammineiron(III) chloride: Contains iron in place of cobalt.
Hexaamminecopper(II) chloride: Copper-based complex with similar ligand arrangement.
Uniqueness
Azanide;cobalt(3+);chloride is unique due to its specific redox properties and stability. The cobalt(III) center provides distinct chemical reactivity compared to its chromium, iron, and copper counterparts, making it valuable in specific catalytic and industrial applications .
Propriétés
Formule moléculaire |
ClCoH12N6-4 |
|---|---|
Poids moléculaire |
190.52 g/mol |
Nom IUPAC |
azanide;cobalt(3+);chloride |
InChI |
InChI=1S/ClH.Co.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
Clé InChI |
CFEJFCLTBWYZRQ-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


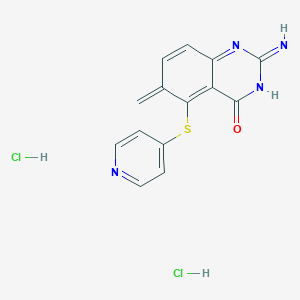
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
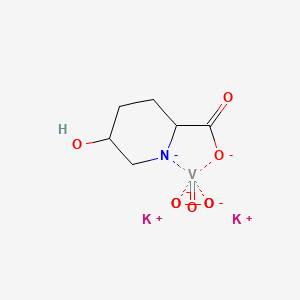
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)
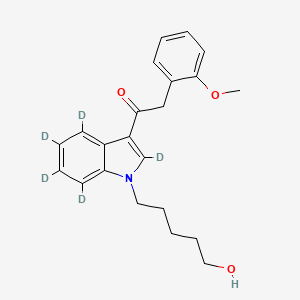
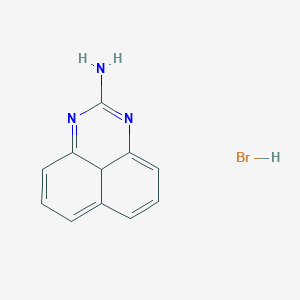
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

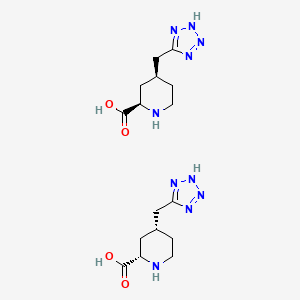

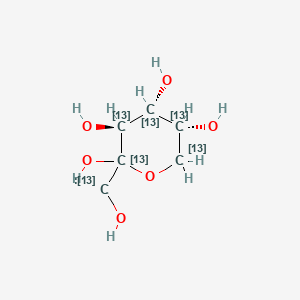
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)
